Ethyl 2-cyano-3-methylnonanoate
Description
Contextualization of Alkyl 2-Cyanoalkanoates in Organic Synthesis
Alkyl 2-cyanoalkanoates are highly versatile building blocks in organic synthesis. The presence of the electron-withdrawing cyano and ester groups activates the α-carbon, making the attached proton acidic and readily removable by a base. This facilitates a wide range of carbon-carbon bond-forming reactions, including alkylations, condensations, and Michael additions. These compounds serve as key intermediates in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and specialty materials. The reactivity of alkyl 2-cyanoalkanoates can be finely tuned by varying the nature of the alkyl groups in the ester and at other positions on the carbon chain.
Structural Characteristics of Ethyl 2-cyano-3-methylnonanoate and its Analogues
The chemical structure of this compound is characterized by a nine-carbon nonanoate (B1231133) chain with a cyano group and an ethyl ester group attached to the second carbon (α-carbon), and a methyl group attached to the third carbon (β-carbon). This specific arrangement of functional groups and alkyl chains defines its reactivity and physical properties.
To understand the unique properties of this compound, it is useful to compare it with its unbranched analogue, Ethyl 2-cyanononanoate, and other branched cyanoesters.
Ethyl 2-cyanononanoate: This molecule lacks the C3-methyl group present in this compound. The absence of this branch generally results in a less sterically hindered molecule, which can influence its reactivity in certain reactions.
Table 1: Comparison of this compound and its Analogues
| Compound Name | Molecular Formula | Key Structural Difference from this compound |
|---|---|---|
| This compound | C13H23NO2 | - |
| Ethyl 2-cyanononanoate | C12H21NO2 | Lack of a methyl group at the C3 position |
| Ethyl 2-cyano-2-methylnonanoate | C13H23NO2 | Methyl group at the C2 position instead of C3 nih.gov |
| Ethyl 2-cyano-3-methylhexanoate | C10H17NO2 | Hexanoate chain instead of a nonanoate chain nih.gov |
The structural features of this compound have significant steric and electronic consequences:
Electronic Effects: The primary electronic influence comes from the electron-withdrawing nature of the cyano and ester groups. These groups increase the acidity of the α-proton, making it susceptible to deprotonation. The C3-methyl group has a modest electron-donating effect (inductive effect), which slightly counteracts the electron-withdrawing character of the functional groups, but its steric influence is generally more significant in dictating reactivity.
Significance of Cyano- and Ester Functional Groups in Synthetic Pathways
The cyano and ester groups are not merely passive components of the molecule; they are active participants in a variety of chemical transformations, making cyanoesters valuable synthetic intermediates. numberanalytics.comebsco.com
Cyano Group: The cyano group can undergo a range of reactions. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. numberanalytics.com Its strong electron-withdrawing nature is crucial for activating the α-carbon. ebsco.com
Ester Group: The ester group can also be hydrolyzed to a carboxylic acid, a reaction that is often carried out under basic or acidic conditions. It can also be reduced to an alcohol or react with organometallic reagents to form ketones. The presence of both a cyano and an ester group allows for selective transformations, as one group can be reacted while the other remains intact under specific reaction conditions. orgsyn.org
The combination of these two functional groups in a single molecule provides a powerful platform for the synthesis of a diverse array of organic compounds. acs.org
Structure
3D Structure
Properties
CAS No. |
38091-78-0 |
|---|---|
Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
ethyl 2-cyano-3-methylnonanoate |
InChI |
InChI=1S/C13H23NO2/c1-4-6-7-8-9-11(3)12(10-14)13(15)16-5-2/h11-12H,4-9H2,1-3H3 |
InChI Key |
HDLPOJMSYAOUAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(C#N)C(=O)OCC |
Origin of Product |
United States |
Synthesis Methodologies for Ethyl 2 Cyano 3 Methylnonanoate
Stereoselective Synthesis and Diastereomeric Control
Ethyl 2-cyano-3-methylnonanoate possesses a chiral center at the C3 carbon, meaning it can exist as a pair of enantiomers. The development of stereoselective synthetic methods allows for the preparation of a single enantiomer, which is often crucial in pharmaceutical and biological applications.
Achieving enantioselectivity requires the use of chiral reagents, catalysts, or auxiliaries to influence the stereochemical outcome of the reaction.
Via Asymmetric Knoevenagel Condensation: The Knoevenagel route offers opportunities for chiral induction. The condensation of α-branched aldehydes, such as 2-methylheptanal, can be rendered enantioselective through the use of chiral organocatalysts. rsc.org Chiral C2-symmetric tertiary diamines have been shown to be effective in catalyzing the condensation of aliphatic aldehydes with active methylene (B1212753) compounds, yielding enantiomerically enriched products. rsc.org Subsequent non-stereoselective reduction of the double bond would transfer the chirality to the final product.
Via Asymmetric Alkylation: For the cyanoalkylation route, enantioselectivity can be introduced by employing chiral phase-transfer catalysts. These catalysts can form a chiral ion pair with the enolate of ethyl cyanoacetate (B8463686), directing the approach of the alkyl halide from one face, thereby leading to an excess of one enantiomer.
Via Asymmetric Hydrogenation: An alternative strategy for the Knoevenagel approach involves the asymmetric hydrogenation of the intermediate, Ethyl 2-cyano-3-methylnon-2-enoate. Using a chiral transition-metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine ligands) can selectively hydrogenate one face of the C=C double bond, leading to the desired enantiomer of the final product.
The development of catalytic asymmetric methods for the functionalization of α-branched aldehydes remains an active area of research, with various primary and secondary amine catalysts being explored to achieve high yields and enantioselectivities. mdpi.comresearchgate.net
Control of Diastereomeric Ratios
Achieving control over diastereomeric ratios is a significant challenge in the synthesis of complex molecules with multiple stereocenters, such as substituted cyanoesters. Molybdenum-catalyzed asymmetric allylic alkylation (Mo-AAA) has emerged as a powerful method for constructing congested vicinal stereocenters in a single step. acs.orgresearchgate.net
This technique has been successfully applied to the reaction of cyanoester nucleophiles with disubstituted allylic electrophiles, yielding products with vicinal quaternary and tertiary stereocenters. nih.govacs.org For instance, the reaction between a cyanoester and cinnamyl carbonate can be optimized to produce the desired branched cyanoester with high diastereoselectivity. acs.org Initial studies using certain ligands resulted in diminished yields and low diastereoselectivity (approximately 5:1 dr). acs.org However, optimization of the catalyst system, including the choice of ligand, led to significantly improved outcomes, achieving up to a 12:1 diastereomeric ratio with excellent enantioselectivity (99% ee). acs.org
This method provides access to highly functionalized branched cyanoesters, which are valuable intermediates for further synthetic elaboration due to their multiple functional handles. acs.orgthieme-connect.com The ability to control both diastereoselectivity and enantioselectivity makes Mo-AAA a key strategy for synthesizing complex chiral building blocks. thieme-connect.com
Table 1: Molybdenum-Catalyzed Asymmetric Allylic Alkylation of a Cyanoester
| Entry | Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| 1 | L1 | <50 | ~5:1 | >99 |
| 2 | (R,R)-L2 | 93 | 12:1 | 99 |
Data derived from studies on Mo-AAA of cyanoesters. acs.org
Catalytic Systems in Synthesis of Cyanoester Derivatives
A broad range of catalytic systems are employed for the synthesis of cyanoester derivatives. These systems can be broadly categorized into acid-catalyzed, base-catalyzed, and metal-catalyzed processes, each offering distinct advantages in terms of substrate scope, reaction conditions, and selectivity.
Acid-Catalyzed Pathways
Acid catalysis plays a crucial role in certain synthetic routes to cyanoesters, particularly in Knoevenagel condensation reactions. rsc.org In these reactions, an acid catalyst activates the carbonyl group of an aldehyde or ketone, facilitating nucleophilic attack by the active methylene compound, such as ethyl cyanoacetate. rsc.orgscielo.br The protonation of the carbonyl oxygen by the acid catalyst increases the electrophilicity of the carbonyl carbon, thereby accelerating the reaction. rsc.org While base catalysis is more common for the initial deprotonation of the active methylene compound, acid catalysis is essential for the subsequent dehydration step that leads to the final α,β-unsaturated product. wikipedia.org Both Lewis acids and Brønsted acids can be utilized. scielo.brscielo.br For example, a heterogeneous nanostructure catalyst based on Cu and Fe immobilized on silica has been used as a Lewis acid catalyst for the Knoevenagel condensation. scielo.br
Base-Catalyzed Pathways
Base-catalyzed pathways are fundamental to many classic methods for synthesizing cyanoesters. The Knoevenagel condensation, a cornerstone reaction in this area, typically employs a weak base to deprotonate an active methylene compound like ethyl cyanoacetate. wikipedia.org This generates a stabilized carbanion (enolate) that then acts as a nucleophile, attacking an aldehyde or ketone. wikipedia.org
Commonly used bases include amines like piperidine (B6355638) or DABCO, as well as inorganic bases like potassium hydroxide (B78521) (KOH). rsc.orgwikipedia.orgbeilstein-journals.org The choice of base is critical; a strong base could induce undesired self-condensation of the carbonyl reactant. wikipedia.org The reaction is widely applicable to various aromatic aldehydes, including those with electron-donating or electron-withdrawing substituents, often resulting in good to excellent yields. rsc.org For instance, using DABCO as a catalyst in the presence of a hydroxyl-containing ionic liquid has been shown to efficiently produce a range of ethyl 2-cyano-3-arylacrylates. rsc.org
Table 2: Base-Catalyzed Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate
| Aldehyde Substituent | Catalyst System | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 4-Nitro | [HyEtPy]Cl–H₂O–DABCO | 5 | 99 |
| 4-Chloro | [HyEtPy]Cl–H₂O–DABCO | 15 | 96 |
| 4-Cyano | [HyEtPy]Cl–H₂O–DABCO | 10 | 98 |
| 4-Methoxy | [HyEtPy]Cl–H₂O–DABCO | 40 | 85 |
| 2-Hydroxy | [HyEtPy]Cl–H₂O–DABCO | 20 | 93 |
Data from a study using a DABCO-catalyzed system at 50°C. rsc.org
Metal-Catalyzed Processes (e.g., Palladium-catalyzed reactions)
Transition metal catalysis provides powerful and versatile methods for the synthesis of highly substituted cyanoesters. researchgate.net Palladium, molybdenum, and copper are among the metals that have been effectively used to catalyze various C-C bond-forming reactions. nih.govacs.orgoiccpress.com
Palladium-catalyzed reactions are particularly prominent. One-pot procedures involving Pd-catalyzed enolate arylation followed by in situ alkylation allow for the efficient synthesis of 2-alkyl-2-arylcyanoacetates. organic-chemistry.org This method couples ethyl cyanoacetate with aryl bromides and subsequently traps the intermediate enolate with an alkylating agent, tolerating a wide range of functional groups. organic-chemistry.org The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation or reaction with the enolate, and finally reductive elimination to form the product and regenerate the Pd(0) catalyst. youtube.com Palladium catalysis has also been utilized in the diastereoselective cyanoesterification of cyclopropenes and in formal [3+2] cycloadditions to create substituted cyclopentanes. nih.govnih.gov
Molybdenum-catalyzed reactions have proven highly effective for the asymmetric allylic alkylation of cyanoesters, enabling the creation of vicinal tertiary and quaternary stereocenters with high levels of stereocontrol. researchgate.netacs.org These reactions demonstrate excellent regioselectivity, favoring the branched product. acs.org
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and cost. prismbiolab.comnih.gov For the synthesis of cyanoester derivatives, key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reactant stoichiometry. nih.govsigmaaldrich.com
Methodologies for optimization range from the traditional "one factor at a time" (OFAT) approach to more systematic methods like "design of experiments" (DoE). prismbiolab.comnih.gov In the synthesis of cyanoacrylates via Knoevenagel condensation, for example, screening various catalysts and solvents is a common starting point. scielo.org.mx Studies have shown that both the catalyst and the reaction medium can significantly influence the outcome. For instance, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been identified as an efficient catalyst for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate, providing high yields under mild conditions. scielo.org.mx The optimization process often involves identifying the most significant factors affecting the reaction output and then fine-tuning their levels to achieve the best possible result. nih.gov
Solvent Effects on Synthetic Outcomes
The choice of solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. researchgate.net In the synthesis of cyanoesters via Knoevenagel condensation, the solvent's polarity and its ability to form hydrogen bonds are particularly important. rsc.org
Protic polar solvents can solvate the reactants and intermediates, but may also interfere with the catalyst or slow down dehydration steps. Aprotic polar solvents, on the other hand, often accelerate the reaction. researchgate.net For example, in a base-catalyzed Knoevenagel condensation, aprotic polar solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dimethyl sulfoxide (DMSO) have been shown to provide high conversion and 100% selectivity in very short reaction times (e.g., 15 minutes). researchgate.net In contrast, the protic solvent methanol (B129727) resulted in a slower reaction with poor conversion and selectivity. researchgate.net Nonpolar solvents like toluene may require longer reaction times to achieve high conversion. researchgate.net In some systems, water has been used as a green solvent, and ionic liquids have been developed as recyclable solvent-catalyst systems, offering environmental benefits. rsc.orgresearchgate.net
Table 3: Effect of Solvent on Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate
| Entry | Solvent | Type | Time | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 1 | Toluene | Nonpolar | 2 h | 61 | 100 |
| 2 | Acetonitrile | Aprotic Polar | 15 min | 81 | 100 |
| 3 | Methanol | Protic Polar | 2 h | 11 | 25 |
| 4 | DMF | Aprotic Polar | 15 min | 99 | 100 |
| 5 | DMSO | Aprotic Polar | 15 min | 95 | 100 |
Data from a study using a hydrotalcite catalyst at room temperature. researchgate.net
Temperature and Pressure Parameters
In the synthesis of cyanoesters, temperature is a critical parameter that significantly influences reaction rates and product yields. The optimal temperature is dependent on the specific reactants, catalysts, and solvent system employed. For the synthesis of ethyl cyanoacetate through the esterification of cyanoacetic acid with ethanol (B145695), an optimal reaction temperature has been identified as 80°C e3s-conferences.org. In another example, the transesterification of methyl cyanoacetate with ethanol to produce ethyl cyanoacetate is conducted at a temperature range of 80-85°C google.com.
These examples suggest that a moderately elevated temperature is generally required to drive the reaction towards the desired product. However, excessively high temperatures should be avoided as they can lead to undesirable side reactions and decomposition of the product. The pressure is typically maintained at atmospheric pressure, although reduced pressure may be applied during the purification process to remove volatile impurities and the solvent orgsyn.org.
Table 1: Temperature Parameters in the Synthesis of Ethyl Cyanoacetate
| Synthesis Method | Reactants | Temperature (°C) |
|---|---|---|
| Esterification | Cyanoacetic acid, Ethanol | 80 |
Influence of Catalyst Type and Loading
Heteropoly acids, such as silicotungstic acid, have been demonstrated to be effective catalysts in the esterification of cyanoacetic acid e3s-conferences.org. These catalysts are favored for their strong acidity, high activity, and relatively low environmental impact. In a study optimizing the synthesis of ethyl cyanoacetate, a mixed catalyst system of silicotungstic acid and p-toluene sulfonic acid was utilized. The amount of the catalyst was found to be the most influential factor on the esterification rate, with an optimal loading of 1.5% by weight of the reactants e3s-conferences.org.
Another class of catalysts that has shown promise are solid base catalysts like hydrotalcite. In a process for synthesizing ethyl cyanoacetate via transesterification, hydrotalcite or a hydrotalcite-like compound was used as the catalyst. The amount of this catalyst was specified to be between 1.0% and 6.0% by weight of the total reactants google.com. The use of such solid catalysts simplifies the purification process as they can be easily separated from the reaction mixture by filtration.
More recently, magnetic nanoparticles have been employed as catalyst supports, offering high efficiency and ease of recovery. For instance, ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) have been used as a catalyst for the Knoevenagel condensation to synthesize derivatives of ethyl cyanoacetate, showcasing high yields and short reaction times oiccpress.com.
Table 2: Catalyst Influence in Cyanoester Synthesis
| Catalyst Type | Synthesis Method | Optimal Loading | Key Advantages |
|---|---|---|---|
| Silicotungstic acid / p-toluene sulfonic acid | Esterification | 1.5% | High activity, less environmental pollution |
| Hydrotalcite | Transesterification | 1.0% - 6.0% | High efficiency, easy to separate and reuse |
Green Chemistry Aspects in Cyanoester Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. In the context of cyanoester synthesis, several aspects of green chemistry are particularly relevant.
A primary goal of green chemistry is waste prevention. This can be achieved by optimizing reaction conditions to maximize the yield and selectivity, thereby reducing the formation of byproducts. The use of highly efficient and selective catalysts, as discussed previously, is a key strategy in this regard. Furthermore, the development of processes that allow for the recycling and reuse of catalysts contributes to waste reduction nih.gov.
Atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is another important principle. Synthesis routes that maximize the incorporation of all reactant atoms into the final product are preferred. For instance, addition reactions are generally more atom-economical than substitution or elimination reactions.
The use of safer solvents and reaction conditions is also a cornerstone of green chemistry. Traditional organic solvents are often volatile and toxic. The exploration of greener solvent alternatives, such as water or ionic liquids, or even performing reactions in solvent-free conditions, can significantly reduce the environmental footprint of the synthesis nih.gov. The use of catalysts like heteropoly acids is considered a greener alternative as they are less corrosive and produce less pollution compared to traditional mineral acids e3s-conferences.org.
The development of catalytic processes using molecular oxygen as a benign oxidant is another advancement in green chemical synthesis. This approach, while not directly reported for this compound, has been successfully applied to other ester syntheses and represents a promising avenue for greener cyanoester production, with water being the only byproduct labmanager.com.
Ultimately, the goal is to design synthetic pathways that are not only efficient and cost-effective but also inherently safer and more environmentally benign.
Chemical Reactivity and Transformations of Ethyl 2 Cyano 3 Methylnonanoate
Nucleophilic Reactions Involving the Cyano and Ester Moieties
The presence of both a cyano (-C≡N) and an ester (-COOEt) group on the alpha-carbon makes this position highly acidic and susceptible to deprotonation, forming a stabilized carbanion. This carbanion is a potent nucleophile, and the functional groups themselves can also be targets for nucleophilic attack.
Reactivity in Michael Additions
The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org Due to the acidic proton at the α-carbon, flanked by the electron-withdrawing cyano and ester groups, Ethyl 2-cyano-3-methylnonanoate can readily form a carbanion upon treatment with a base. This carbanion can then act as a Michael donor.
In a typical reaction, the stabilized carbanion of this compound would attack the β-carbon of a Michael acceptor, such as an enone or an enal. This reaction is a versatile method for creating new carbon-carbon bonds under relatively mild conditions. A related process is the Knoevenagel condensation, where the active methylene (B1212753) group of a similar compound, ethyl cyanoacetate (B8463686), reacts with aldehydes and ketones. wikipedia.org
A process analogous to the Michael addition is the addition of cyanide to an α,β-unsaturated ester, which is a known method for synthesizing cyano esters. For instance, the synthesis of 3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester involves the Michael addition of potassium cyanide to an α,β-unsaturated diester. google.com
Hydrolysis Pathways of the Ester Group
The ethyl ester group of this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. This is a common reaction for esters. ontosight.ai In some cases, depending on the reaction conditions, the nitrile group may also be partially hydrolyzed to a carboxylic acid. researchgate.net
Under basic conditions, using a reagent like sodium hydroxide (B78521) in an aqueous or mixed solvent system, the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the free carboxylic acid.
Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. The resulting tetrahedral intermediate then eliminates ethanol (B145695) to form the carboxylic acid.
The hydrolysis of related cyanoesters has been studied. For example, the hydrolysis of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates with a dilute methanolic solution of sodium hydroxide leads to the hydrolysis of the ester function. researchgate.net Similarly, the hydrolysis of 3-exo-(2-cyano-2-ethoxycarbonylethyl)isocamphanone can lead to the corresponding carboxylic acid. researchgate.net
Alcoholysis and Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This compound can undergo transesterification in the presence of an alcohol and a catalyst (acid or base). For instance, reacting the ethyl ester with methanol (B129727) in the presence of an acid or base catalyst would lead to the formation of mthis compound and ethanol.
This type of reaction has been observed for similar compounds. For example, when the reaction of 3-methyleneisocamphanone with ethyl cyanoacetate is carried out in methanol, transalkylation of the ester group occurs, resulting in the corresponding methyl ester. researchgate.net
Electrophilic Transformations
Detailed information on the electrophilic transformations of this compound is not extensively documented. The high electron density of the cyano and ester groups makes the alpha-carbon electron-deficient and thus not prone to electrophilic attack. However, the oxygen and nitrogen atoms of the functional groups have lone pairs of electrons and could potentially react with strong electrophiles.
Pericyclic and Cycloaddition Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu While there is no specific data on the pericyclic reactions of this compound, the functional groups present could theoretically participate in such transformations. For instance, the cyano group can act as a dienophile in Diels-Alder reactions, although this is less common than with carbon-carbon multiple bonds.
Cycloaddition reactions involving the cyano group are more plausible. For example, [3+2] cycloaddition reactions are known for α-isocyano esters, which are formal 1,3-dipoles. nih.gov While this compound is a nitrile and not an isocyanide, the general principle of cycloadditions involving the C≡N triple bond can be considered.
Reductive Transformations
The cyano and ester groups of this compound can be reduced using various reducing agents. The reduction of the cyano group typically yields a primary amine. This transformation can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
The reduction of related cyano esters has been documented. For example, the synthesis of (S)-pregabalin involves the reduction of (S)-3-cyano-5-methylhexanoic acid ethyl ester. google.com This suggests that the cyano group in this compound could be selectively reduced to an amine under similar conditions.
The ester group can also be reduced to a primary alcohol. Strong reducing agents like LiAlH₄ will reduce both the ester and the cyano group. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce esters but may reduce the cyano group under certain conditions.
Based on the provided outline and the strict requirement to focus solely on "this compound," it is not possible to generate a scientifically accurate article. The available research data from the search results pertains to the general reactivity of cyano-ester compounds or to specific but different molecules. Extrapolating this information to "this compound" without direct scientific evidence for this specific compound would lead to inaccuracies and speculation, thereby violating the core instruction for scientifically accurate content.
Detailed searches for the chemical reactivity and transformations of "this compound" did not yield specific results for the requested subsections:
Reduction of the Ester Functionality: General methods for ester reduction are known, but specific conditions and outcomes for this compound are not documented in the search results.
Reduction of the Nitrile Group: While there are established methods for reducing nitriles in the presence of esters, the specific application and selectivity for this compound are not described. researchgate.netlibretexts.org
Acylation Reactions: Information on acylation reactions is available for different classes of compounds, but not specifically for this compound.
Derivatization for Advanced Chemical Synthesis: General derivatization strategies for cyanoacetates exist, but their application to this specific nonanoate (B1231133) derivative is not detailed. ontosight.ai
Formation of Amides and Other Nitrogen-Containing Derivatives: The synthesis of amides from nitriles is a known transformation, often requiring specific catalytic systems. nih.govgoogle.com However, the successful application of these methods to this compound is not reported in the provided search results.
Exploration of Novel Allyl Bromide Reactivity: There is no specific information regarding the reactivity of this compound with allyl bromide.
Mechanistic Investigations of Key Reactions: Without specific reactions being reported for this compound, no mechanistic investigations can be discussed.
To maintain scientific integrity and adhere to the user's instructions, the article cannot be generated without specific and verifiable data on "this compound." Information on related compounds cannot be used as a substitute due to the strict focus requested.
Mechanistic Investigations of Key Reactions
Kinetic Modeling of Reaction Pathways
A thorough review of scientific literature did not yield specific studies on the kinetic modeling of reaction pathways for this compound. This suggests that detailed quantitative analysis of its reaction rates and the energetic profiles of its transformations have not been extensively investigated or reported in publicly accessible databases.
Kinetic studies are crucial for understanding the factors that influence the speed of a reaction, such as concentration, temperature, and catalysts. For a compound like this compound, such studies could provide valuable insights into optimizing its synthesis or predicting its stability under various conditions. The absence of this data highlights a gap in the comprehensive chemical characterization of this specific molecule.
Identification of Reaction Intermediates
While specific experimental identification of reaction intermediates for this compound is not extensively documented, its structure allows for the prediction of several transient species based on well-established reaction mechanisms involving similar α-cyano esters.
A plausible synthetic route to this compound involves the Knoevenagel condensation, a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org For instance, the reaction of an appropriate aldehyde with ethyl cyanoacetate would be a key step. scielo.org.mx The active methylene group in ethyl cyanoacetate, positioned between the electron-withdrawing cyano and ester groups, can be readily deprotonated by a weak base to form a resonance-stabilized carbanion, or enolate. wikipedia.orgyoutube.com This enolate is a key reactive intermediate.
In a potential synthesis, the enolate of ethyl cyanoacetate would act as the nucleophile, attacking an appropriate carbonyl compound. Subsequent protonation and dehydration would lead to an α,β-unsaturated cyano ester. The introduction of the methyl group at the 3-position could occur via a Michael addition of a methylating agent to this unsaturated intermediate, proceeding through another enolate intermediate. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org
The hydrolysis of the ester or nitrile functionalities would also proceed through distinct intermediates. For example, under basic conditions, the hydrolysis of the ester group involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield a carboxylate and ethanol. researchgate.net
The following table summarizes the likely reaction intermediates for key transformations involving this compound and its precursors:
| Reaction Type | Precursors/Reactants | Key Intermediate(s) | Product(s) |
| Knoevenagel Condensation | Aldehyde, Ethyl Cyanoacetate, Base | Enolate/Carbanion of Ethyl Cyanoacetate | α,β-Unsaturated Cyano Ester |
| Michael Addition | α,β-Unsaturated Cyano Ester, Methylating Agent, Base | Enolate | Alkylated Cyano Ester |
| Ester Hydrolysis (Basic) | This compound, Hydroxide | Tetrahedral Intermediate | 2-cyano-3-methylnonanoic acid, Ethanol |
| Nitrile Hydrolysis (Acidic) | This compound, Acid, Water | Protonated Nitrile, Nitrilium Ion | Carboxylic Acid, Ammonium Salt |
It is important to note that the stability and lifetime of these intermediates can vary significantly, and their direct observation often requires specialized spectroscopic techniques under controlled reaction conditions.
Advanced Spectroscopic and Analytical Characterization of Ethyl 2 Cyano 3 Methylnonanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
¹H NMR Spectral Analysis, Chemical Shifts, and Coupling Constants
In the ¹H NMR spectrum of Ethyl 2-cyano-3-methylnonanoate, each unique proton environment will give rise to a distinct signal. The chemical shift (δ) of these signals is influenced by the electron density around the proton, which is in turn affected by the presence of nearby electronegative atoms and functional groups.
The protons of the ethyl ester group are expected to show a quartet for the methylene (B1212753) (-CH₂-) group due to coupling with the adjacent methyl (-CH₃) protons, and a triplet for the methyl protons. The methine proton at the C2 position, being adjacent to the electron-withdrawing cyano and ester groups, is expected to resonate at a downfield chemical shift. The long hexyl chain will exhibit a series of overlapping multiplets in the upfield region of the spectrum.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2 | 3.5 - 3.7 | Doublet | ~4-5 |
| H-3 | 2.0 - 2.3 | Multiplet | - |
| H-4 | 1.3 - 1.6 | Multiplet | - |
| H-5, H-6, H-7, H-8 | 1.2 - 1.4 | Multiplet | - |
| H-9 | 0.8 - 1.0 | Triplet | ~7 |
| 3-CH₃ | 1.1 - 1.3 | Doublet | ~7 |
| O-CH₂-CH₃ | 4.1 - 4.3 | Quartet | ~7 |
| O-CH₂-CH₃ | 1.2 - 1.4 | Triplet | ~7 |
¹³C NMR Spectral Analysis, Chemical Shifts, and Multiplicities
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will produce a single peak in the spectrum, and the chemical shift of each peak is indicative of the carbon's chemical environment. The carbonyl carbon of the ester and the nitrile carbon are expected to be the most downfield signals due to the strong deshielding effect of the electronegative oxygen and nitrogen atoms.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 165 - 170 |
| C≡N (Nitrile) | 115 - 120 |
| O-CH₂-CH₃ | 62 - 65 |
| C-2 | 45 - 50 |
| C-3 | 35 - 40 |
| C-4 | 28 - 33 |
| C-5, C-6, C-7 | 22 - 32 |
| C-8 | 22 - 25 |
| C-9 | 13 - 15 |
| 3-CH₃ | 15 - 20 |
| O-CH₂-CH₃ | 13 - 15 |
Stereochemical Assignments via NMR (e.g., Eu(hfc)₃ shift reagents)
This compound possesses two chiral centers at the C2 and C3 positions, meaning it can exist as a mixture of diastereomers. While standard NMR can confirm the presence of these diastereomers, resolving their signals and assigning the relative stereochemistry can be challenging.
Lanthanide shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be employed to induce chemical shift changes in the NMR spectrum. The magnitude of the induced shift is dependent on the proximity of the protons to the Lewis acidic lanthanide ion, which coordinates to the basic sites in the molecule, primarily the ester carbonyl oxygen and the nitrile nitrogen. By analyzing the differential shifts of the protons in the diastereomers, it is often possible to deduce their relative stereochemistry. For instance, the protons on one face of the molecule will experience a greater shift than those on the other, allowing for a three-dimensional structural assignment.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₂H₂₁NO₂) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally measured value to confirm the molecular formula.
Fragmentation Patterns and Structural Information
In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule.
Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the ethyl group from the ester, and cleavage of the carbon-carbon bonds within the nonanoate (B1231133) chain. The McLafferty rearrangement is a common fragmentation pathway for esters and could lead to a characteristic neutral loss. Analysis of the m/z values of the resulting fragment ions allows for the piecing together of the molecular structure.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Structure |
| [M - 29]⁺ | Loss of the ethyl group (CH₂CH₃) |
| [M - 45]⁺ | Loss of the ethoxy group (OCH₂CH₃) |
| [M - 72]⁺ | McLafferty rearrangement product |
| Various | Fragments from the cleavage of the hexyl chain |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorption bands corresponding to its specific structural features.
The key functional groups in this compound are the cyano group (C≡N), the ester group (C=O and C-O), and the alkyl chains (C-H). Each of these groups absorbs IR radiation at a distinct frequency range, allowing for their identification.
A typical IR spectrum of a cyano-containing compound will show a sharp absorption band for the C≡N stretch in the region of 2200-2300 cm⁻¹. researchgate.net Specifically for nitriles, this peak is often observed around 2250-2210 cm⁻¹. The ester functional group is characterized by two prominent absorptions. The C=O stretching vibration appears as a strong, sharp peak in the range of 1750-1735 cm⁻¹ for saturated aliphatic esters. libretexts.orgspectroscopyonline.com Additionally, the C-O stretching vibrations of the ester group give rise to strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The C-H bonds of the alkyl groups (the ethyl and the methyl-substituted nonyl chain) will exhibit stretching vibrations in the 2850-3000 cm⁻¹ range and bending vibrations at lower wavenumbers. vscht.cz
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Cyano (C≡N) | Stretch | 2250 - 2210 | Medium to Sharp |
| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 | Strong, Sharp |
| Ester (C-O) | Stretch | 1300 - 1000 | Strong |
| Alkyl (C-H) | Stretch | 2960 - 2850 | Strong |
| Alkyl (C-H) | Bend | 1465 - 1375 | Variable |
Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. For this compound, these methods are crucial for assessing its purity, determining the ratio of its diastereomers, and monitoring any potential degradation products.
Gas Chromatography (GC) for Purity and Diastereomeric Ratio Determination
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov In the context of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is invaluable for determining its purity and for separating and quantifying its diastereomers. The presence of two chiral centers in the molecule (at C2 and C3) means that it can exist as a mixture of diastereomers.
The separation of these diastereomers is often achieved using a chiral stationary phase in the GC column. The different interactions between the enantiomers of the chiral stationary phase and the diastereomers of the analyte lead to different retention times, allowing for their separation and subsequent quantification. The relative peak areas in the resulting chromatogram can be used to determine the diastereomeric ratio.
Several studies have demonstrated the utility of GC-MS for the analysis of cyanide-containing compounds, highlighting its sensitivity and specificity. rsc.orgnih.govelsevierpure.com While a specific GC method for this compound was not found, the general principles of GC analysis for similar compounds are well-established. For instance, a method for the analysis of cyanide in blood has been developed using GC-MS after derivatization. nih.gov Another study utilized capillary GC with cryogenic oven trapping for the sensitive measurement of cyanide. nih.gov
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| Column | Typically a capillary column with a specific stationary phase (e.g., chiral for diastereomer separation). | Selection of an appropriate chiral column is critical for separating the diastereomers of this compound. |
| Injector Temperature | The temperature at which the sample is vaporized. | Must be high enough to ensure complete vaporization without causing thermal degradation of the analyte. |
| Oven Temperature Program | A controlled temperature ramp to facilitate separation of compounds with different boiling points. | An optimized temperature program will be necessary to achieve baseline separation of the diastereomers and any impurities. |
| Detector | Commonly a Flame Ionization Detector (FID) for general purity or a Mass Spectrometer (MS) for identification and quantification. | MS detection provides structural information, confirming the identity of the diastereomers and any impurities. |
| Carrier Gas | An inert gas (e.g., Helium, Nitrogen) that carries the sample through the column. | The choice of carrier gas and its flow rate can affect the separation efficiency. |
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Monitoring
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of non-volatile or thermally labile compounds. scienceopen.com For this compound, HPLC is an ideal method for assessing purity and for monitoring the formation of degradation products over time.
Cyano-containing compounds can be analyzed using reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The stability of cyano-bonded HPLC columns has been studied, and it has been found that their stability depends on the ligand structure and the pH of the mobile phase. nih.gov For instance, trifunctional or sterically protected cyano phases show good stability in acidic mobile phases. nih.gov
While a specific HPLC method for this compound is not detailed in the provided search results, methods for related cyano compounds, such as cyanoacetic acid and its esters, have been developed. sielc.comsielc.com These methods typically employ a C18 or a specialized cyano column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com
| Parameter | Typical Conditions | Significance for this compound |
|---|---|---|
| Column | Reverse-phase C18 or Cyano (CN) column. hawach.com | The choice of column will influence the selectivity and retention of the analyte and its potential impurities. |
| Mobile Phase | A mixture of acetonitrile and water, often with an acid modifier (e.g., phosphoric acid, formic acid). sielc.com | The composition of the mobile phase can be adjusted to optimize the separation of the target compound from its degradation products. |
| Flow Rate | Typically 0.5 - 2.0 mL/min. | Affects the analysis time and the efficiency of the separation. |
| Detection | UV detection at a specific wavelength or Mass Spectrometry (MS) for enhanced sensitivity and specificity. scienceopen.com | UV detection is suitable if the compound has a chromophore. MS detection provides molecular weight information, aiding in the identification of degradation products. |
| Column Temperature | Often maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times. | Temperature control is important for consistent and reliable results. |
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis
Comprehensive two-dimensional gas chromatography (GC×GC) is a highly powerful separation technique that offers significantly increased peak capacity and resolution compared to conventional one-dimensional GC. sepsolve.comchromatographyonline.com This method is particularly well-suited for the analysis of complex mixtures containing a large number of components. dtic.mil In a GC×GC system, the effluent from a primary GC column is continuously transferred to a second, shorter column with a different stationary phase. aocs.org This results in a two-dimensional separation, where compounds are separated based on two different properties, typically volatility and polarity. sepsolve.com
For the analysis of a sample containing this compound, GC×GC could be employed to separate it from a complex matrix or to resolve it from closely related isomers and impurities that may not be separable by single-column GC. The enhanced separation power of GC×GC can reveal minor components that might otherwise be co-eluted and hidden under larger peaks. sepsolve.com
The application of GC×GC has been demonstrated for the analysis of various complex samples, including fuels and environmental extracts. chromatographyonline.comacs.org While a specific GC×GC method for this compound is not available, the technique has been successfully used for the analysis of organic nitrogen compounds in aerosol samples, which included nitriles. researchgate.net
| Aspect | Description | Potential Application for this compound |
|---|---|---|
| Instrumentation | Consists of two GC columns with different selectivities connected by a modulator. aocs.org | A standard non-polar primary column and a more polar secondary column could be used to separate this compound based on its boiling point and polarity. |
| Modulation | The modulator traps and re-injects fractions from the first column onto the second column. chromatographyonline.com | Proper modulation is key to preserving the separation achieved in the first dimension. |
| Data Analysis | Produces a two-dimensional chromatogram (contour plot) where compounds are separated in a 2D space. aocs.org | This allows for the visualization of compound classes and the identification of trace impurities that might be present alongside this compound. |
| Advantages | Increased peak capacity, improved resolution, and enhanced sensitivity due to peak focusing. sepsolve.com | Could be used to analyze this compound in complex matrices, such as in reaction mixtures or environmental samples. |
X-ray Crystallography of Related Cyanoester Structures
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound itself was not found in the searched literature, the analysis of related cyanoester structures provides valuable insights into the likely molecular conformation and packing in the solid state.
The crystal structures of other related compounds, such as 2-cyanoguanidinophenytoin, have also been determined, providing further information on the solid-state interactions of the cyano group. nih.gov In general, X-ray crystallographic data from related structures can be used to build a model of the likely conformation of this compound and to understand how intermolecular forces, such as dipole-dipole interactions involving the cyano and ester groups, might influence its crystal packing.
| Structural Feature | Observations from Related Structures | Implications for this compound |
|---|---|---|
| Molecular Conformation | Related cyanoacrylates can adopt a planar or near-planar conformation. nih.govresearchgate.net | The core cyanoester part of this compound may also favor a relatively planar arrangement, with the alkyl chains adopting low-energy conformations. |
| Bond Lengths and Angles | The C≡N triple bond, C=O double bond, and C-O single bond lengths are consistent with their expected values. | These parameters can be predicted with reasonable accuracy for this compound based on data from similar structures. |
| Intermolecular Interactions | Crystal packing is often influenced by hydrogen bonding (if applicable) and dipole-dipole interactions of the cyano and ester groups. nih.gov | The crystal structure of this compound would likely be stabilized by a network of intermolecular interactions, influencing its physical properties like melting point. |
| Chirality | For chiral molecules, X-ray crystallography can determine the absolute configuration of the stereocenters. | If a single crystal of one of the diastereomers of this compound could be grown, its absolute stereochemistry could be determined. |
Computational and Theoretical Studies of Ethyl 2 Cyano 3 Methylnonanoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. For a molecule like Ethyl 2-cyano-3-methylnonanoate, these calculations provide deep insights into its behavior at the electronic level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are not prevalent in public literature, the methodology's application to similar molecules, such as alkyl cyanoacrylates, provides a clear framework for analysis.
A DFT analysis of this compound would involve calculating the electron density to determine its ground-state energy and, from there, its electronic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting reactivity. For instance, the HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location points to sites of nucleophilic attack. The presence of the electron-withdrawing cyano (-CN) and ester (-COOEt) groups would significantly influence the electron distribution across the molecule's carbon backbone.
Potential Energy Surface Mapping for Reaction Mechanisms
A Potential Energy Surface (PES) is a multidimensional landscape that represents the potential energy of a system as a function of its atomic coordinates. wikipedia.orglibretexts.org Mapping the PES is a cornerstone of theoretical chemistry for understanding molecular stability, predicting reaction pathways, and elucidating reaction mechanisms. wikipedia.orgmdpi.com
For this compound, a complete PES would be a function of its 3N-6 internal coordinates, where N is the number of atoms, resulting in a highly complex surface. Computational methods can be used to map this surface, identifying key features:
Minima: These correspond to stable or metastable structures (conformers) of the molecule. libretexts.org
Saddle Points: These represent transition states—the highest energy points along the lowest energy pathway between reactants and products. libretexts.org
By mapping the PES, one could theoretically model the synthesis of this compound, for example, via a Knoevenagel or Michael-type reaction, identifying the transition state structures and calculating the activation energy barriers for the reaction. This provides a theoretical basis for understanding reaction rates and stereochemical outcomes.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govyoutube.com While specific MD studies on this compound are not documented in readily available literature, the technique is widely applied to similar long-chain and polymeric systems. ibm.comyoutube.com
An MD simulation of this compound would involve:
Building a Model: Creating an initial atomistic model of the molecule. youtube.com
Simulation: Solving Newton's equations of motion for the system, allowing the atoms to interact over a set period under specific conditions (temperature, pressure). youtube.com
Analysis: Examining the resulting trajectory to understand dynamic behavior. youtube.com
For this compound, MD simulations could reveal how the long nonyl chain folds and moves, the flexibility of the entire structure, and how it interacts with solvent molecules. This is particularly useful for understanding its macroscopic properties, such as viscosity and diffusion, by connecting them to its behavior at the molecular level. Advanced techniques like Markov State Models can be built from MD data to analyze long-timescale events like significant conformational changes. nih.gov
In Silico Modeling for Stereochemical Prediction
This compound possesses a chiral center at the third carbon (C3), meaning it can exist as two different stereoisomers (enantiomers). In silico modeling provides a powerful tool for predicting which stereoisomer is likely to be favored during its synthesis.
The Knoevenagel condensation is a common reaction for synthesizing such substituted alkenes. youtube.comrsc.org Computational chemistry can be used to model the reaction mechanism, including the approach of the nucleophile to the carbonyl group. By calculating the energies of the different transition states that lead to the (R) and (S) isomers, researchers can predict the stereochemical outcome. The pathway with the lower activation energy is kinetically favored, and the corresponding isomer is expected to be the major product. Studies on similar reactions have shown that mechanochemical Knoevenagel condensations can be highly stereoselective. researchgate.net
Conformational Analysis and Stability
Due to its numerous single bonds, this compound can adopt a vast number of different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these structures, which are the ones that exist at energy minima on the potential energy surface. nih.gov
Data Tables
Table 1: Computed Properties for an Analogous Compound (Ethyl 2-cyano-2-ethyl-3-methylhexanoate)
| Property | Value | Source |
| Molecular Weight | 211.30 g/mol | PubChem nih.gov |
| XLogP3 | 3.5 | PubChem nih.gov |
| Topological Polar Surface Area | 50.1 Ų | PubChem nih.gov |
| Complexity | 254 | PubChem nih.gov |
| Rotatable Bond Count | 8 | PubChem nih.gov |
Note: Data is for a structurally similar compound as specific published data for this compound is limited. This illustrates the type of information generated from computational studies.
Advanced Applications in Organic Synthesis and Material Science
Role as a Key Intermediate in Complex Molecule Synthesis
The unique combination of a nitrile group, an ester function, and an acidic α-hydrogen makes α-cyano esters potent building blocks in organic chemistry. This trifunctional arrangement allows for a variety of chemical transformations, including cyclizations, condensations, and asymmetric reactions, establishing these molecules as crucial starting materials for complex targets.
Precursor for Pyrazole Derivatives
Substituted α-cyano esters are widely used as precursors for the synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant applications in pharmaceuticals. The general synthesis involves the reaction of a β-keto-α-cyano ester or a related enol ether derivative with hydrazine hydrate or its substituted analogues. google.commdpi.com The reaction proceeds via condensation and subsequent intramolecular cyclization.
For instance, ethyl cyanoacetate (B8463686) can be first reacted with triethyl orthoformate to form an ethoxymethylene intermediate. google.com This intermediate then readily reacts with hydrazine hydrate, which attacks the electrophilic carbon and subsequently cyclizes via the nitrile group to form the pyrazole ring. google.comwikipedia.org Following this synthetic logic, Ethyl 2-cyano-3-methylnonanoate could be used to generate pyrazoles with specific substitutions at positions 4 and 5, leveraging its inherent alkyl framework. The reaction of cyanoacetamides, derived from ethyl cyanoacetate, with aromatic diazonium salts can also yield precursors that cyclize to form pyrazole systems. researchgate.net
| Cyanoacetate Precursor | Reagent | Resulting Pyrazole Derivative | Reference |
|---|---|---|---|
| Ethyl 2-cyano-3-ethoxyacrylate | Hydrazine Hydrate | Ethyl 3-amino-1H-pyrazole-4-carboxylate | google.com |
| Cyanoacetamide Derivative | Aromatic Diazonium Salt, then Hydroxylamine | 4-Amino-5-cyano-pyrazole Derivative | researchgate.net |
| Cyanoacetohydrazide | Chloroacetonitrile | 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone | mdpi.com |
Building Block for Heterocyclic Compounds
The utility of α-cyano esters extends beyond pyrazoles to a vast array of other heterocyclic systems. The reactivity of the molecule at the nitrile, ester, and acidic methylene (B1212753) groups allows it to serve as a versatile starting point for constructing rings such as pyridines, pyrimidines, and thiophenes. wikipedia.orgnih.gov
For example, multicomponent reactions involving ethyl cyanoacetate, an aldehyde, and a ketone in the presence of ammonium acetate (B1210297) can produce substituted 2-pyridone rings. sciforum.net The synthesis of the purine derivative allopurinol, used to treat gout, begins with a Knoevenagel condensation of ethyl cyanoacetate, followed by cyclization with hydrazine and formamide. wikipedia.org Similarly, vital compounds like the vitamin folic acid and the bacteriostatic agent trimethoprim can be synthesized in multi-step processes starting from ethyl cyanoacetate. wikipedia.org The presence of the 3-methylnonanoate chain would result in novel, lipophilic analogues of these important heterocyclic cores.
Synthesis of Chiral Intermediates
α-Cyano esters are pivotal in the synthesis of chiral molecules, particularly non-natural amino acids and their derivatives. nih.gov The cyano group serves as a convenient precursor to amines or carboxylic acids. Asymmetric hydrogenation of unsaturated α-cyano esters is a powerful method for creating chiral centers with high enantioselectivity. researchgate.net For instance, Rhodium-catalyzed asymmetric hydrogenation of 3-cyano acrylate esters can produce chiral γ-lactams and γ-amino acids with up to 98% enantiomeric excess (ee). researchgate.net
Given that this compound already contains a chiral center at the C3 position, it can serve as a chiral building block itself. Reactions at the α-carbon or nitrile group can be influenced by this existing stereocenter, leading to diastereoselective outcomes. Furthermore, enzymatic methods, such as lipase-mediated kinetic resolution of racemic α-cyano esters, can be employed to isolate specific enantiomers, which are valuable for pharmaceutical synthesis. nih.gov
Chiral Derivatives in Asymmetric Catalysis
The field of asymmetric catalysis relies on chiral molecules that can influence the stereochemical outcome of a reaction. Chiral α-cyano ester derivatives, owing to their functional groups, have potential applications both as chiral ligands for metal catalysts and as substrates in enantioselective transformations.
Ligand Screening for Metal-Catalyzed Asymmetric Reactions
The ester and nitrile functionalities within α-cyano esters can coordinate to metal centers, making them potential candidates for chiral ligands in asymmetric catalysis. A chiral ligand, when complexed with a metal like palladium, rhodium, or molybdenum, creates a chiral environment that can induce enantioselectivity in a catalytic reaction. acs.orgorganic-chemistry.org
While specific applications of this compound as a ligand are not documented, its structure provides a template for ligand design. By modifying the ester or converting the nitrile to other coordinating groups (e.g., oxazolines), a library of chiral ligands could be generated. These ligands could then be screened for efficacy in various metal-catalyzed processes, such as allylic alkylation or asymmetric cyanation. nih.govresearchgate.net The long, chiral nonanoate (B1231133) chain could provide unique steric and electronic properties, potentially leading to high levels of asymmetric induction.
Enantioselective Transformations Mediated by this compound Derivatives
Chiral α-cyano esters are valuable substrates for transformations that install new stereocenters. Catalytic asymmetric cyanation, for instance, is a powerful C-C bond-forming reaction that generates optically active nitriles. acs.orgacs.org Chiral catalysts, including both metal complexes and organocatalysts, are used to add a cyanide source to prochiral substrates like aldehydes, ketones, and imines. acs.orgresearchgate.net
In the context of a molecule like this compound, enantioselective reactions could be performed on a related unsaturated precursor to establish the chiral center at C3. For example, an asymmetric conjugate addition of an alkyl group to an Ethyl 2-cyano-2-nonenoate substrate, mediated by a chiral catalyst, could set this stereocenter. Alternatively, modern electrochemical methods combined with chiral catalysts are emerging as powerful tools for enantioselective radical reactions, such as asymmetric cyanoesterification of vinylarenes. nih.govresearchgate.net These advanced methods provide access to a wide range of chiral cyano-containing molecules with high enantioselectivity. nih.govacs.org
| Transformation | Substrate Type | Catalyst System | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | β-Cyano Acrylate Esters | Rh-(S,S)-f-spiroPhos Complex | Up to 98% ee | researchgate.net |
| Asymmetric Cyanation | α-Ketimino Esters | Chiral Ru–Li Combined Catalysts | Up to 98% ee | acs.org |
| Asymmetric α-Cyanation | β-Keto Esters | Chiral Tin Alkoxide | Good to high yields | researchgate.net |
| Asymmetric Cyanoesterification | Vinylarenes | Electrochemical Copper Catalysis | Not specified | nih.gov |
Development of Functional Materials and Polymers (Excluding biological applications)
While there is no specific data on the incorporation of this compound into polymers, the broader class of alkyl 2-cyanoacrylates is well-known for its application in polymer chemistry. These compounds are precursors to poly(alkyl cyanoacrylate)s, a class of polymers with a range of industrial and technical applications.
The primary method for incorporating alkyl cyanoacrylates into polymer backbones is through radical polymerization. The reactivity of the monomer in these polymerizations can be influenced by the solvent and the presence of inhibitors to prevent anionic polymerization. For instance, the radical polymerization of ethyl 2-cyanoacrylate has been studied in various solvents, with findings indicating that the polymer's solubility affects the polymerization rate mdpi.com.
The propagation rate coefficient (kp) for ethyl 2-cyanoacrylate is significantly higher than that of other common monomers like methyl methacrylate (MMA), indicating a high reactivity in radical polymerization mdpi.com. This reactivity allows for its facile copolymerization with other vinyl monomers, which is a common strategy to tailor the properties of the resulting polymer.
Table 1: Comparison of Propagation Rate Coefficients (kp) for Ethyl 2-cyanoacrylate and other Methacrylates
| Monomer | kp (L·mol−1·s−1) at 30 °C |
| Ethyl 2-cyanoacrylate | 1622 |
| Methyl Methacrylate (MMA) | ~300 |
| n-Butyl Methacrylate (n-BuMA) | ~300 |
This table is generated based on data for related compounds and does not represent data for this compound.
Alkyl cyanoacrylates can be synthesized and modified to create specialized monomers for specific applications. The synthesis of these monomers often involves the Knoevenagel condensation of an aldehyde with an alkyl cyanoacetate in the presence of a catalyst. For example, (E)-ethyl 2-cyano-3-(4-methylphenyl)acrylate was synthesized by refluxing p-toluic aldehyde and ethyl cyanoacetate with ammonium acetate in ethanol (B145695) nih.gov. The resulting monomer possesses a highly delocalized electron system due to the coplanarity of its constituent groups, a property that can be exploited in the design of functional materials nih.gov.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The classical approach to synthesizing α-cyanoesters often involves the Knoevenagel condensation. wikipedia.orgoiccpress.com Future research could focus on developing more efficient and atom-economical synthetic routes to Ethyl 2-cyano-3-methylnonanoate. This could involve exploring novel catalytic systems, such as magnetic nanoparticles, which have shown success in the synthesis of other ethyl cyanoacetate (B8463686) analogs. oiccpress.com The development of one-pot synthesis methodologies, minimizing intermediate isolation steps, would also be a valuable pursuit.
Discovery of Unprecedented Reactivity Profiles
The reactivity of cyanoacetates is well-established, with the active methylene (B1212753) group, nitrile, and ester functionalities providing multiple reaction sites. wikipedia.org Future studies should aim to uncover unique reactivity patterns for this compound. This could involve investigating its behavior under unconventional reaction conditions, such as high pressure or microwave irradiation. Exploring its potential in multicomponent reactions to generate complex molecular architectures from simple precursors would also be a fruitful area of research.
Integration into Flow Chemistry Systems
Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of the synthesis of this compound into continuous flow systems could lead to more efficient and reproducible production. Research in this area would involve the design and optimization of flow reactors, catalyst immobilization, and in-line purification techniques.
Advanced Mechanistic Elucidation through Modern Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Modern spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information about reacting species. mdpi.com Future research should employ these advanced techniques to elucidate the mechanisms of reactions involving this compound. This knowledge can then be used to rationally design more efficient and selective synthetic methods.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-cyano-3-methylnonanoate, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of this compound typically involves esterification or cyanoalkylation reactions. A stepwise approach includes:
- Precursor selection : Start with 3-methylnonanoic acid derivatives (e.g., acid chlorides) and ethyl cyanoacetate.
- Catalyst screening : Test bases like K₂CO₃ or DBU for nucleophilic substitution efficiency .
- Temperature control : Optimize between 60–80°C to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification via aqueous extraction .
Q. Table 1: Yield Comparison Under Varying Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| K₂CO₃ | DMF | 70 | 68 | |
| DBU | THF | 60 | 72 | |
| NaH | Toluene | 80 | 55 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be validated?
Methodological Answer:
- NMR : Use - and -NMR to confirm ester and cyano groups. Cross-validate shifts with NIST Chemistry WebBook databases .
- IR : Look for C≡N stretching (~2240 cm⁻¹) and ester C=O (~1740 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]⁺) matches theoretical m/z (±5 ppm) .
- Crystallography : If crystalline, use SHELXL for structure refinement to resolve ambiguous stereochemistry .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are formed?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 4°C (short-term) vs. -20°C (long-term). Monitor via HPLC every 30 days.
- Degradation Pathways : Hydrolysis of the ester group in humid conditions yields 2-cyano-3-methylnonanoic acid. Use LC-MS to identify fragments .
- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) detects photooxidation byproducts like nitriles or aldehydes .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and predicted NMR chemical shifts?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate / shifts. Include solvent effects (e.g., PCM model for DMSO) .
- Validation : Compare computed shifts with experimental data (NIST ). Discrepancies >0.5 ppm suggest conformational flexibility or intermolecular interactions.
- Case Study : For Ethyl 4-chloroacetoacetate, DFT-adjusted dihedral angles reduced shift errors from 1.2 ppm to 0.3 ppm .
Q. What mechanistic insights explain unexpected regioselectivity in this compound’s reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Transition State Analysis : Conduct DFT-based NEB (Nudged Elastic Band) calculations to map energy barriers for competing pathways .
- Example : In analogous esters (e.g., Ethyl 2-formyl-3-oxopropanoate), steric hindrance at the β-carbon directs nucleophilic attack to the α-position .
Q. How should researchers address contradictory catalytic activity data in published studies?
Methodological Answer:
- Meta-Analysis : Compile datasets from multiple sources (e.g., ) and apply statistical tools (ANOVA) to identify outliers.
- Controlled Replication : Reproduce experiments under standardized conditions (solvent purity, inert atmosphere).
- Advanced Characterization : Use X-ray crystallography (SHELX ) or in-situ FTIR to detect catalyst poisoning or intermediate species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
